(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine
Description
(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine (IUPAC name: 4-[(2-pyridin-2-ylethyl)sulfanyl]aniline) is a phenylamine derivative featuring a thioether-linked 2-pyridinylethyl substituent at the para position. Its molecular formula is C₁₃H₁₃N₂S, with a molecular weight of 229.32 g/mol (calculated). The compound combines a primary amine group (-NH₂) with a pyridine heterocycle, linked via a sulfur atom, which may influence its electronic properties and biological interactions .
Key structural attributes:
- Aromatic core: Para-substituted phenyl ring with an amine group.
- Thioether bridge: -S-CH₂-CH₂- connects the phenyl ring to the pyridine.
Properties
IUPAC Name |
4-(2-pyridin-2-ylethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXOOIWMOCDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577306 | |
| Record name | 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136401-56-4 | |
| Record name | 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine typically involves the reaction of 4-bromoaniline with 2-(2-pyridinyl)ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine involves its interaction with molecular targets, such as enzymes or receptors. The thioether linkage and aromatic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[2-(2-Pyridinyl)ethyl]aniline
- Molecular Formula : C₁₃H₁₄N₂
- Key Difference : Lacks the thioether bridge; instead, a direct ethyl chain (-CH₂-CH₂-) connects the pyridine to the phenylamine.
- Implications: Increased hydrophobicity due to the absence of sulfur.
3-[2-(2-Pyridinyl)ethyl]aniline
- Molecular Formula : C₁₃H₁₄N₂
- Key Difference : Pyridinylethyl substituent at the meta position on the phenyl ring.
- Implications: Altered electronic effects (e.g., resonance and inductive effects) due to positional isomerism. Potential differences in solubility and crystallinity compared to the para-substituted analog .
1,2-Bis[2-aminophenylthio]ethane
- Molecular Formula : C₁₄H₁₆N₂S₂
- Key Difference : Contains two thioether-linked phenylamine groups.
- Implications: Higher molecular weight and sulfur content enhance polarizability. Potential for cross-linking or multivalent interactions in biological systems .
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Molecular Formula : C₉H₇F₃N₄S
- Key Differences :
- Pyrimidine core replaces the phenyl ring.
- Thiophene and trifluoromethyl groups introduce distinct electronic and steric effects.
- Implications: Enhanced metabolic stability due to fluorine substituents.
Physicochemical Comparison
| Property | (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine | 4-[2-(2-Pyridinyl)ethyl]aniline | 1,2-Bis[2-aminophenylthio]ethane |
|---|---|---|---|
| Molecular Weight (g/mol) | 229.32 | 198.27 | 284.42 |
| Sulfur Content | 14.0% | 0% | 22.5% |
| Predicted LogP* | ~2.1 (moderate lipophilicity) | ~2.5 | ~1.8 |
| Solubility | Soluble in DMSO, acidic aqueous solutions | Higher in non-polar solvents | Low aqueous solubility |
*LogP values estimated using fragment-based methods.
Biological Activity
(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a thioether linkage and an aromatic amine, which are critical for its biological interactions. The presence of the pyridine group enhances its potential to interact with various biological targets.
The mechanism of action for this compound involves its ability to bind to specific molecular targets, such as enzymes or receptors. The thioether group may facilitate interactions that inhibit or activate biological pathways. The exact pathways affected depend on the cellular context and the specific targets involved.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's activity is likely attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Properties
Studies have also highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may interfere with cell cycle regulation or induce apoptosis in malignant cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, with an MIC value determined at 25 µg/mL for S. aureus .
- Anticancer Activity : In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated that this compound inhibited cell growth with an IC₅₀ value of 15 µM after 48 hours of treatment, suggesting a potential role in cancer therapy .
Research Findings Table
| Activity | Target Organism/Cell Line | Effect | Concentration/MIC |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | MIC = 25 µg/mL |
| Antimicrobial | Escherichia coli | Moderate growth inhibition | MIC = 50 µg/mL |
| Anticancer | MCF-7 (breast cancer cells) | Inhibition of cell proliferation | IC₅₀ = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
